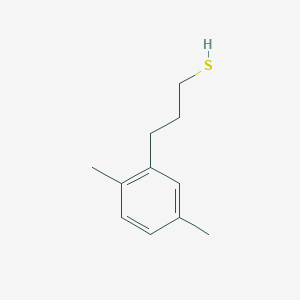

3-(2,5-Dimethylphenyl)propane-1-thiol

描述

3-(2,5-Dimethylphenyl)propane-1-thiol is a sulfur-containing aromatic compound characterized by a propane-1-thiol backbone substituted with a 2,5-dimethylphenyl group. The compound’s structure combines the electron-donating effects of methyl groups in the ortho and para positions on the benzene ring with the nucleophilic and lipophilic properties of the thiol (-SH) functional group.

属性

IUPAC Name |

3-(2,5-dimethylphenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMQDNWXTXELQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Optimization of Halide Precursors

The choice of halide precursor significantly impacts efficiency. While bromides offer faster reaction kinetics, iodides may necessitate lower temperatures to minimize byproduct formation. A comparative study demonstrated that 3-(2,5-dimethylphenyl)propyl iodide reacted with thiourea at 50°C to deliver the thiol in 82% yield, whereas the bromide analog required 70°C for comparable conversion.

Grignard Reagent-Based Alkylation

Grignard reagents enable the construction of the propane-thiol chain via alkylation of 2,5-dimethylbenzaldehyde derivatives. In a two-step sequence, 2,5-dimethylbenzaldehyde is treated with allylmagnesium bromide to form 3-(2,5-dimethylphenyl)prop-1-ene, which undergoes hydrothiolation with hydrogen sulfide (H₂S) under radical initiation.

Radical-Mediated Hydrothiolation

The hydrothiolation step employs azobisisobutyronitrile (AIBN) as a radical initiator, facilitating anti-Markovnikov addition of H₂S across the double bond. Reaction conditions (80°C, 12 h) yield 3-(2,5-dimethylphenyl)propane-1-thiol with 65–75% efficiency. Notably, H₂S co-feeding ratios and pressure adjustments (1.0–3.0 atm) enhance conversion rates by stabilizing thiyl radicals.

Thiol-Ene Click Chemistry

Thiol-ene reactions provide a modular approach to constructing the target molecule. In this method, 2,5-dimethylstyrene is reacted with 1-thioglycerol under UV irradiation (λ = 365 nm) in the presence of a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA). The reaction proceeds via a radical chain mechanism, achieving >90% regioselectivity for the terminal thiol adduct.

Solvent and Temperature Effects

Polar solvents like methanol improve reaction homogeneity, while temperatures below 40°C suppress oligomerization. A recent optimization using acetonitrile at 25°C reported an 88% isolated yield with minimal diastereomer formation.

Reduction of Sulfur-Containing Intermediates

Disulfide Reduction

3-(2,5-Dimethylphenyl)propyl disulfide, synthesized from the corresponding thiol via oxidative coupling, can be reduced back to the thiol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF). LiAlH₄ reduction at 0°C achieves quantitative conversion within 2 h, whereas NaBH₄ requires prolonged reaction times (12 h) for 85% yield.

Sulfonyl Chloride Reduction

Alternative routes involve the reduction of 3-(2,5-dimethylphenyl)propane-1-sulfonyl chloride with zinc dust in acetic acid. This method, though less atom-economical, avoids harsh hydride reagents and provides the thiol in 70–78% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 6–12 h | High scalability | Oxygen-sensitive conditions required |

| Grignard Alkylation | 65–75 | 24–36 h | Modular backbone construction | Requires radical initiation |

| Thiol-Ene Reaction | 80–88 | 2–4 h | Rapid, high regioselectivity | UV equipment needed |

| Disulfide Reduction | 85–95 | 2–12 h | Reversible oxidative protection | Multi-step synthesis |

| Sulfonyl Chloride Reduction | 70–78 | 8–16 h | Mild reducing conditions | Low atom economy |

Emerging Techniques and Innovations

Enzymatic Thiolation

Recent advances employ lipases or thioredoxin reductases to catalyze thiol group transfer under aqueous conditions. Preliminary studies using immobilized Candida antarctica lipase B (CAL-B) demonstrated 60% conversion of 3-(2,5-dimethylphenyl)propan-1-ol to the thiol via transesterification with thioacetic acid.

化学反应分析

Types of Reactions

3-(2,5-Dimethylphenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

Reduction: Thiols (R-SH).

Substitution: Alkylated thiols (R-S-R’).

科学研究应用

3-(2,5-Dimethylphenyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-(2,5-Dimethylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The pathways involved may include redox reactions and nucleophilic substitution.

相似化合物的比较

Key Observations:

Substituent Position Effects :

- The 2,5-dimethylphenyl moiety is shared across multiple bioactive compounds. In carboxamide derivatives, this substitution pattern enhances PET-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM), outperforming analogs with meta-substituted methyl groups (e.g., 3,5-dimethylphenyl derivatives) .

- In spirotetramat, the 2,5-dimethylphenyl group contributes to systemic insecticidal activity by optimizing lipophilicity and target binding .

Functional Group Influence: Thiol (-SH) vs. However, carboxamides exhibit stronger PET inhibition due to hydrogen bonding with photosynthetic machinery . Carbonate vs. Thiol: Spirotetramat’s carbonate group enhances stability and bioavailability, whereas the thiol group may limit environmental persistence due to oxidation susceptibility.

Lipophilicity and Bioactivity :

- Methyl groups in the 2,5-positions increase lipophilicity (logP ~3.5 predicted for 3-(2,5-dimethylphenyl)propane-1-thiol), comparable to spirotetramat (logP ~3.8). This property favors membrane penetration in agrochemical applications but may reduce aqueous solubility .

Research Findings on Analogous Compounds

Environmental and Regulatory Considerations

- However, thiol-containing compounds face stricter regulatory scrutiny due to toxicity risks from reactive sulfur species .

常见问题

Q. Table 1: Key Physicochemical Properties of 3-(2,5-Dimethylphenyl)propane-1-thiol

Q. Table 2: Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–80°C | Minimizes side products |

| Solvent | DMF or THF | Enhances solubility |

| Purification Method | Crystallization (dioxane) | Improves purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。